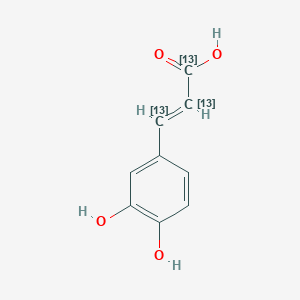

Kaffeesäure-13C3

Übersicht

Beschreibung

Kaffeesäure-13C3 ist eine isotopenmarkierte Form der Kaffeesäure, einer natürlich vorkommenden phenolischen Verbindung, die in verschiedenen Pflanzen vorkommt. Die Verbindung ist mit Kohlenstoff-13-Isotopen markiert, was sie für verschiedene analytische und Forschungszwecke nützlich macht. Kaffeesäure selbst ist bekannt für ihre antioxidativen, entzündungshemmenden und krebshemmenden Eigenschaften .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound kann durch die isotopenmarkierte Kaffeesäure synthetisiert werden. Der Prozess beinhaltet die Einarbeitung von Kohlenstoff-13-Isotopen in die Molekülstruktur der Kaffeesäure. Dies kann durch chemische Synthese mit markierten Vorläufern oder durch biosynthetische Methoden unter Verwendung von Pflanzen, die in einer mit Kohlenstoff-13 angereicherten Umgebung wachsen, erreicht werden .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound erfolgt in der Regel durch chemische Synthese, da biosynthetische Methoden sehr teuer und komplex sind. Der Prozess umfasst die Verwendung von markierten Kohlenstoffquellen und spezifischen Reaktionsbedingungen, um die Einarbeitung von Kohlenstoff-13-Isotopen in das Endprodukt zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

Kaffeesäure-13C3 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

This compound entfaltet ihre Wirkung über verschiedene molekulare Mechanismen:

Antioxidative Aktivität: Fängt freie Radikale ab und reduziert oxidativen Stress in Zellen.

Entzündungshemmende Aktivität: Hemmt die Produktion von pro-inflammatorischen Zytokinen und Enzymen.

Krebshemmende Aktivität: Induziert Apoptose in Krebszellen und hemmt das Tumorwachstum durch die gezielte Ansprache spezifischer Signalwege.

Wirkmechanismus

Target of Action

Caffeic Acid-13C3, an isotopically enriched form of caffeic acid, is a phytonutrient belonging to the flavonoids . It has been identified as a potential antimicrobial agent against chronic infections induced by microbes such as bacteria, fungi, and viruses . It also inhibits 5-LO and 12-LO , enzymes involved in the metabolism of arachidonic acid, a key inflammatory mediator .

Mode of Action

Caffeic Acid-13C3’s mode of action involves preventing the formation of reactive oxygen species, diminishing the angiogenesis of cancer cells, enhancing the tumor cells’ DNA oxidation, and repressing MMP-2 and MMP-9 . These actions contribute to its anti-carcinogenic properties .

Biochemical Pathways

Caffeic Acid-13C3 and its derivatives are first synthesized in plants through the shikimic acid pathway . In this pathway, phenylalanine is deaminated to cinnamic acid, which is then transformed into caffeic acid and its derivatives .

Pharmacokinetics

Caffeic Acid-13C3 has indicated low intestinal absorption, low oral bioavailability in rats, and poor permeability across Caco-2 cells . This suggests that the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties may impact its bioavailability.

Result of Action

The molecular and cellular effects of Caffeic Acid-13C3’s action are diverse. It has been reported to exhibit anti-carcinogenic properties against many cancer types . Its mechanism of action involves preventing reactive oxygen species formation, diminishing the angiogenesis of cancer cells, enhancing the tumor cells’ DNA oxidation, and repressing MMP-2 and MMP-9 .

Safety and Hazards

Zukünftige Richtungen

Caffeic acid has many positive effects on human health . It can affect cancer, diabetes, atherosclerosis, Alzheimer’s disease, or bacterial and viral infections . The current research focuses on the molecular mechanisms of how caffeic acid achieves its effects . The dual antioxidant and antisickling properties of caffeic acid may be explored further to maximize its therapeutic potential .

Biochemische Analyse

Biochemical Properties

Caffeic Acid-13C3 interacts with various enzymes, proteins, and other biomolecules. It is known to interact with and inhibit the oxidative reactions of myoglobin (Mb) and hemoglobin (Hb), underlying its antioxidative action . It also has the ability to transfer electrons due to its strong reduction potential .

Cellular Effects

Caffeic Acid-13C3 has significant effects on various types of cells and cellular processes. It can modulate several pathways, such as inhibiting NFkB, STAT3, and ERK1/2, thereby reducing inflammatory responses, and activating the Nrf2/ARE pathway to enhance antioxidant cell defenses . It also has anticarcinogenic activity against hepatocarcinoma (HCC), a type of cancer with high incidence and mortality .

Molecular Mechanism

Caffeic Acid-13C3 exerts its effects at the molecular level through various mechanisms. It can act by preventing the production of reactive oxygen species (ROS), inducing DNA oxidation of cancer cells, reducing tumor cell angiogenesis, blocking transcription factor and signal translation 3 (STATS), and suppressing collagen IV metalloproteases (MMP2 and MMP-9) .

Metabolic Pathways

Caffeic Acid-13C3 is involved in the shikimic acid pathway, where phenylalanine is deaminated to cinnamic acid and then transformed into caffeic acid .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Caffeic Acid-13C3 can be synthesized through the isotopic labeling of caffeic acid. The process involves the incorporation of carbon-13 isotopes into the molecular structure of caffeic acid. This can be achieved through chemical synthesis using labeled precursors or through biosynthetic methods involving the growth of plants in a carbon-13 enriched environment .

Industrial Production Methods

Industrial production of Caffeic Acid-13C3 typically involves chemical synthesis due to the high cost and complexity of biosynthetic methods. The process includes the use of labeled carbon sources and specific reaction conditions to ensure the incorporation of carbon-13 isotopes into the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Kaffeesäure-13C3 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Kaffeesäure kann oxidiert werden, um Chinone und andere Oxidationsprodukte zu bilden.

Reduktion: Die Reduktion von Kaffeesäure kann zur Bildung von Dihydrokaffeesäure führen.

Substitution: Substitutionsreaktionen können an den phenolischen Hydroxylgruppen oder an der Carboxylgruppe auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Verschiedene Reagenzien, darunter Alkylhalogenide und Acylchloride, können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Chinone und andere Oxidationsprodukte.

Reduktion: Dihydrokaffeesäure.

Substitution: Alkylierte oder acylierte Derivate der Kaffeesäure.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Chlorogensäure: Eine weitere phenolische Verbindung mit ähnlichen antioxidativen und entzündungshemmenden Eigenschaften.

Ferulasäure: Bekannt für ihre antioxidativen und UV-schützenden Eigenschaften.

Kaffeesäurephenethylester: Ein Derivat der Kaffeesäure mit verstärkter Bioaktivität.

Einzigartigkeit

Kaffeesäure-13C3 ist aufgrund ihrer isotopenmarkierten Struktur einzigartig, was eine präzise Quantifizierung und Verfolgung in verschiedenen analytischen und Forschungsanwendungen ermöglicht. Dies macht sie besonders wertvoll in Studien, die Stoffwechselwege und die Pharmakokinetik von Kaffeesäure untersuchen .

Eigenschaften

IUPAC Name |

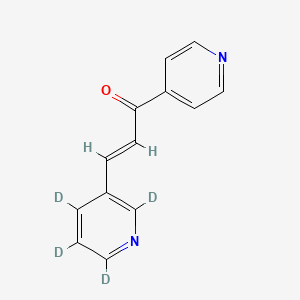

(E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-2+/i2+1,4+1,9+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAIPRVGONGVQAS-JDWYZSDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/[13CH]=[13CH]/[13C](=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{2-[(5-BENZYLOXYPYRIDIN-2-YL)METHYLAMINO]ETHOXY}BENZALDEHYDE](/img/structure/B1140725.png)

![5-[[4-[2-(pyridin-2-ylamino)ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1140727.png)